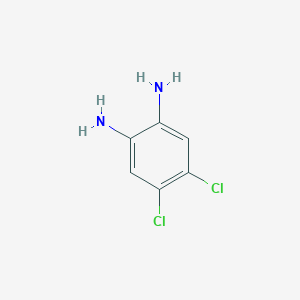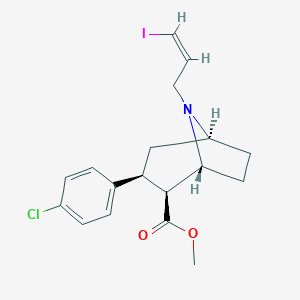
Ibuprofenamide
Overview
Description
Ibuprofenamide is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug. This compound is synthesized by modifying the carboxyl group of ibuprofen to an amide group. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making this compound a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
Ibuprofenamide, like its parent compound ibuprofen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are mediators of pain and inflammation .
Mode of Action
It is believed to be anon-selective inhibitor of COX enzymes , similar to ibuprofen . By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing pain and inflammation .
Biochemical Pathways
This compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in pain, fever, and blood clotting . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to reduced production of these compounds .
Pharmacokinetics
It is known that ibuprofen, the parent compound, demonstrates marked stereoselectivity in its pharmacokinetics . Substantial unidirectional inversion of the R-(−) to the S-(+) enantiomer occurs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the reduction of pain and inflammation . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment can affect the degradation of this compound . Moreover, certain environmental pollutants can potentially interfere with the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Ibuprofenamide can be synthesized through the catalytic hydration of 2-(4-isobutylphenyl)propionitrile in an aqueous medium. This method involves the use of an arene-ruthenium (II) complex as a catalyst . The reaction conditions typically include a temperature range of 80-85 degrees Celsius and a reaction time of approximately 6 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous-flow chemistry and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Ibuprofenamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to ibuprofen in the presence of water and a suitable catalyst.
Oxidation and Reduction: These reactions can modify the functional groups attached to the ibuprofen core, potentially leading to the formation of new derivatives with different pharmacological properties.
Common Reagents and Conditions:
Hydrolysis: Potassium phosphate buffer solution (0.1 M, pH = 7.0) is commonly used for the hydrolysis of this compound.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired modification.
Major Products:
Hydrolysis: The major product is ibuprofen.
Oxidation and Reduction: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
Ibuprofenamide has several scientific research applications, including:
Comparison with Similar Compounds
Ibuprofen: The parent compound, widely used for its anti-inflammatory and analgesic properties.
Naproxen: Another nonsteroidal anti-inflammatory drug with a similar mechanism of action.
Ketoprofen: A nonsteroidal anti-inflammatory drug with similar therapeutic uses.
Uniqueness of Ibuprofenamide: this compound’s uniqueness lies in its modified structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, ibuprofen. This modification can potentially lead to improved therapeutic outcomes and reduced side effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQKCDCQVNKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974925 | |
| Record name | 2-[4-(2-Methylpropyl)phenyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59512-17-3 | |
| Record name | Ibuprofenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59512-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropyl)phenyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-isobutylphenyl)propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M0104F2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)










